Myricoside

Description

Propriétés

IUPAC Name |

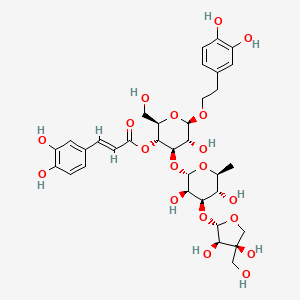

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-15-24(42)28(52-33-30(45)34(46,13-36)14-48-33)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)27(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKUSAKVVYFENV-SBLIKUSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Myricoside: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricoside, a phenylethanoid glycoside, has garnered attention for its potential biological activities, including its notable antifeedant properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details the biosynthetic pathway of phenylethanoid glycosides and outlines experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices. Furthermore, this document explores the potential mechanism of its antifeedant activity, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found within the plant genus Clerodendrum, a member of the Lamiaceae family. The distribution of this compound is not uniform across different species or even within the same plant, highlighting the importance of selecting the appropriate plant part and species for its isolation.

Plant Species

Current research has identified the presence of this compound in the following Clerodendrum species:

-

Clerodendrum myricoides : This species is a well-documented source of this compound. The compound has been isolated from both the roots and aerial parts of the plant.

-

Clerodendrum serratum : this compound has also been reported in the aerial parts of this plant species.

While this compound has been definitively identified in these species, other members of the Clerodendrum genus are known to produce a variety of phenylethanoid glycosides and may also be potential sources of this compound.

Distribution within the Plant

The concentration of this compound can vary significantly between different organs of the host plant. Generally, phenylethanoid glycosides are found in higher concentrations in the roots and leaves. For Clerodendrum myricoides, both the roots and aerial parts have been confirmed as sources.

Quantitative Data

Specific quantitative data for this compound remains limited in publicly available literature. However, studies on the closely related phenylethanoid glycoside, verbascoside, in Clerodendrum glandulosum can provide an estimation of the potential yield. In one study, the verbascoside content in the leaves of C. glandulosum ranged from 3.19% to 4.33% of the extract, as determined by HPTLC.[1][2] Another study on C. chinense leaf extract also highlighted the presence of verbascoside and isoverbascoside.[3] These findings suggest that the leaves of Clerodendrum species can be a rich source of phenylethanoid glycosides, including potentially this compound. Further quantitative studies using methods such as High-Performance Liquid Chromatography (HPLC) are necessary to determine the precise concentration of this compound in different plant sources.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) | Quantitative Data (this compound) | Related Compound Data (Verbascoside) |

| Clerodendrum myricoides | Lamiaceae | Roots, Aerial parts | Not available | Not available |

| Clerodendrum serratum | Lamiaceae | Aerial parts | Not available | Not available |

| Clerodendrum glandulosum | Lamiaceae | Leaves | Not available | 3.19% - 4.33% of extract[1][2] |

| Clerodendrum chinense | Lamiaceae | Leaves | Not available | Present[3] |

Biosynthesis of this compound

This compound, as a phenylethanoid glycoside, is synthesized in plants through a complex interplay of the shikimic acid and phenylpropanoid pathways. The general biosynthetic route for phenylethanoid glycosides provides a framework for understanding the formation of this compound.

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-ester. This activated intermediate can then undergo further modifications, including glycosylation and acylation, to form the diverse range of phenylethanoid glycosides, including this compound. The sugar moieties are typically derived from UDP-glucose.

Experimental Protocols

The extraction, isolation, and quantification of this compound require specific and carefully optimized methodologies to ensure high yield and purity.

Extraction

A common and effective method for extracting phenylethanoid glycosides from plant material is Ultrasound-Assisted Extraction (UAE).

Protocol: Ultrasound-Assisted Extraction of Phenylethanoid Glycosides

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

-

Solvent Selection: Use ethanol or a mixture of ethanol and water as the extraction solvent. Studies on verbascoside have shown that ethanol can yield a higher content of the target compound.[1][2]

-

Extraction Process:

-

Mix the powdered plant material with the chosen solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.

-

Place the flask in an ultrasonic bath.

-

Perform the extraction at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 30-60 minutes).

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

-

Storage: Store the crude extract at 4°C for further analysis.

Isolation

For the isolation of pure this compound from the crude extract, column chromatography is a standard and effective technique.

Protocol: Isolation of this compound by Column Chromatography

-

Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

-

Column Packing: Pack a glass column with the silica gel slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in n-hexane.

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Pool the fractions containing this compound and concentrate them to obtain the purified compound. Further purification can be achieved using preparative HPLC if necessary.

Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

Protocol: Quantification of this compound by HPLC

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is common.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.

Biological Activity: Antifeedant Mechanism

This compound has been identified as an antifeedant, a compound that deters feeding in insects. The precise signaling pathway through which this compound exerts its antifeedant effect is an active area of research. However, based on the known mechanisms of other antifeedants, a plausible pathway can be proposed.

Antifeedants often act by stimulating specific gustatory receptors (GRs) in insects, particularly those that perceive bitter or noxious compounds.[4][5] This stimulation can trigger a signaling cascade within the gustatory sensory neurons, leading to the generation of an action potential that is transmitted to the insect's brain. The brain then interprets this signal as a deterrent, causing the insect to cease feeding.

The signaling pathway likely involves G-protein coupled receptors (GPCRs) or ion channels located on the dendrites of the gustatory neurons. Upon binding of this compound to a specific GR, a conformational change in the receptor could activate a G-protein, which in turn modulates the activity of an effector enzyme (e.g., adenylyl cyclase or phospholipase C). This leads to a change in the concentration of intracellular second messengers (e.g., cAMP, IP3, DAG), ultimately resulting in the opening or closing of ion channels and the depolarization of the neuronal membrane.

Alternatively, some gustatory receptors function as ligand-gated ion channels, where the binding of the antifeedant directly opens the channel, leading to an influx of ions and neuronal depolarization.

Further research, including electrophysiological studies on insect gustatory neurons and molecular docking simulations, is needed to fully elucidate the specific receptors and signaling pathways involved in the antifeedant activity of this compound. The insulin signaling pathway is also known to play a role in regulating insect feeding behavior, and it is possible that this compound could indirectly influence this pathway.[6][7][8]

Conclusion

This compound represents a promising natural product with potential applications in agriculture as an antifeedant. This guide has provided a detailed overview of its natural sources, distribution, and biosynthesis. The outlined experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. While the precise mechanism of its antifeedant activity requires further investigation, the proposed signaling pathway provides a solid foundation for future studies. Continued research into this compound and other phenylethanoid glycosides will undoubtedly contribute to the development of novel and sustainable solutions in pest management and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary compounds activate an insect gustatory receptor on enteroendocrine cells to elicit myosuppressin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Eat to reproduce: a key role for the insulin signaling pathway in adult insects [frontiersin.org]

- 7. Eat to reproduce: a key role for the insulin signaling pathway in adult insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of insect behavior via the insulin-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Myricoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricoside, a naturally occurring glycoside first isolated from the roots of the East African shrub Clerodendrum myricoides, has garnered significant interest for its potent antifeedant properties against the African armyworm, Spodoptera exempta. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available data on its physicochemical properties and the experimental protocols utilized for its isolation and characterization. Furthermore, a putative signaling pathway illustrating its mode of action as an insect antifeedant is presented, offering insights for researchers in drug development and crop protection.

Chemical Structure and Stereochemistry

This compound is a complex phenylpropanoid glycoside. The definitive structure and relative stereochemistry were established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and chemical degradation studies.

The stereochemical configuration of the glycosidic linkages and the chiral centers within the aglycone are crucial for its biological activity. The glucose unit is in the β-D-glucopyranose form. The absolute configuration of the chiral centers in the aglycone was determined through detailed analysis of coupling constants in ¹H NMR spectra and circular dichroism (CD) spectroscopy of the parent compound and its derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |

| Molecular Weight | 624.58 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation [α]D | -88.7° (c 0.4, MeOH) | [1] |

| UV λmax (MeOH) | 218, 245 (sh), 288, 328 nm | [1] |

| IR (KBr) νmax | 3400, 1695, 1625, 1600 cm⁻¹ | [1] |

Table 2: Key ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

Note: The complete NMR data from the primary literature is not publicly available. The following represents a compilation of expected signals based on the known structural components.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone | ||

| H-7' | ~6.7 (d) | ~145 |

| H-8' | ~7.6 (d) | ~116 |

| H-2' | ~6.9 (d) | ~115 |

| H-5' | ~6.8 (dd) | ~116 |

| H-6' | ~6.6 (d) | ~122 |

| Caffeoyl Moiety | ||

| H-7" | ~7.5 (d) | ~146 |

| H-8" | ~6.2 (d) | ~115 |

| H-2" | ~7.0 (d) | ~114 |

| H-5" | ~6.9 (dd) | ~116 |

| H-6" | ~6.8 (d) | ~122 |

| Glucose Moiety | ||

| H-1 | ~4.4 (d) | ~104 |

| H-2 | ~3.4-3.6 (m) | ~75 |

| H-3 | ~3.4-3.6 (m) | ~77 |

| H-4 | ~3.4-3.6 (m) | ~71 |

| H-5 | ~3.4-3.6 (m) | ~78 |

| H-6a, 6b | ~3.7, ~3.9 (m) | ~62 |

Experimental Protocols

Isolation of this compound by Droplet Counter-Current Chromatography (DCCC)

The primary method for the isolation of the polar glycoside this compound from the crude extract of Clerodendrum myricoides roots was Droplet Counter-Current Chromatography (DCCC). This technique is particularly well-suited for the separation of polar compounds that are often difficult to purify by traditional solid-phase chromatography.

Protocol:

-

Extraction: The dried and powdered roots of C. myricoides are extracted with methanol or a methanol/water mixture. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent System Selection for DCCC: A suitable two-phase solvent system is selected. For polar glycosides like this compound, a common system is a mixture of chloroform, methanol, and water in appropriate ratios (e.g., 7:13:8 v/v/v). The phases are equilibrated in a separatory funnel before use.

-

DCCC Apparatus Setup: The DCCC instrument is filled with the stationary phase (typically the upper phase of the solvent system).

-

Sample Loading: The crude extract is dissolved in a small volume of the stationary or mobile phase and injected into the DCCC column.

-

Elution: The mobile phase (typically the lower phase) is pumped through the column at a constant flow rate. The droplets of the mobile phase travel through the stationary phase, allowing for partitioning of the components based on their distribution coefficients.

-

Fraction Collection: Fractions are collected at regular intervals.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the collected fractions. Fractions containing the compound of interest are pooled.

-

Purification: The pooled fractions are concentrated under reduced pressure to yield purified this compound. Further purification steps, such as Sephadex LH-20 column chromatography, may be employed if necessary.

Structural Elucidation

The structure of this compound was elucidated using a combination of the following spectroscopic techniques:

-

UV-Vis Spectroscopy: To identify the presence of chromophores, such as the caffeoyl groups.

-

Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

-

¹H NMR Spectroscopy: To determine the proton environment, including chemical shifts, coupling constants (for determining relative stereochemistry), and integration.

-

¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in the identification of structural motifs.

-

Circular Dichroism (CD): To help determine the absolute stereochemistry of chiral centers.

Putative Signaling Pathway of Antifeedant Activity

The antifeedant activity of this compound is believed to be mediated through the insect's gustatory system. Bitter-tasting compounds like this compound are recognized by specific Gustatory Receptors (GRs) located on the dendrites of gustatory receptor neurons (GRNs) in the insect's taste organs (sensilla).

Figure 1: Putative signaling cascade of this compound's antifeedant action.

Description of the Signaling Pathway:

-

Binding to Gustatory Receptor: this compound, upon contact with the insect's taste sensilla, binds to specific bitter taste Gustatory Receptors (GRs) on the surface of Gustatory Receptor Neurons (GRNs).

-

Activation of GRN: This binding event activates the GR, leading to the opening of ion channels in the GRN membrane.

-

Neuronal Depolarization: The influx of ions causes depolarization of the GRN, generating an action potential.

-

Signal Transmission to CNS: The action potential travels along the axon of the GRN to the subesophageal ganglion (SOG), the primary taste processing center in the insect brain.

-

Inhibition of Feeding Behavior: Within the SOG, the signal is processed, leading to the inhibition of motor neurons that control the feeding apparatus. This ultimately results in the cessation of feeding, thereby protecting the plant from herbivory.

Conclusion

This compound stands as a compelling example of a plant-derived natural product with significant potential for applications in agriculture as an antifeedant. This guide has summarized the key aspects of its chemical structure, stereochemistry, and the experimental methodologies employed for its study. The proposed signaling pathway provides a framework for understanding its mode of action at the molecular level, which can guide future research into the development of novel and sustainable pest management strategies. Further investigation into the specific Gustatory Receptors that bind this compound and the downstream signaling components will be crucial for a more detailed understanding of its potent biological activity.

References

Myricoside Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricoside, a naturally occurring flavonoid glycoside, and its derivatives have garnered significant attention in the scientific community due to their diverse and promising biological activities. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their biological activities with supporting quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways they modulate.

This compound and its Derivatives

This compound is a glycoside of myricetin, a flavonol abundant in various plants. The core structure consists of the myricetin aglycone linked to a sugar moiety. The derivatives of this compound are typically synthesized by modifying the hydroxyl groups of the myricetin backbone or by altering the attached sugar group. These structural modifications can significantly influence the compound's bioavailability, solubility, and biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through both chemical and enzymatic approaches.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound derivatives involves the glycosylation of the myricetin aglycone. The Koenigs-Knorr reaction is a classical and widely used method for this purpose.[1][2] This reaction involves the use of a glycosyl halide (e.g., acetobromoglucose) and an alcohol (the aglycone) in the presence of a promoter, typically a silver or mercury salt.[1]

A general synthetic route for myricetin, the precursor for this compound derivatives, starts from commercially available and inexpensive phloroglucinol and can be achieved in three main steps with an overall yield of around 60%.[3] Myricetin derivatives with different disaccharide groups can then be synthesized from the myricetin aglycone.[4][5]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Whole-cell biocatalysts, such as engineered E. coli, can be used to produce this compound derivatives like myricetin 3-O-galactoside. This method utilizes a flavonol 3-O-galactosyltransferase to catalyze the transfer of a galactose unit from UDP-galactose to the myricetin core.

Biological Activities of this compound Derivatives

This compound and its derivatives have been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antifungal properties. The following tables summarize the quantitative data on these activities.

Antioxidant Activity

The antioxidant activity of flavonoid derivatives, structurally similar to this compound derivatives, has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7][8][9]

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Myrtus communis L. Leaf Extract | DPPH | 11.52 ± 0.20 | [10] |

| Laurus azorica EtOH Extract | DPPH | 59.19 | [6] |

| Gymnanthes lucida Ethyl Acetate Fraction | DPPH | 40.03 | [7] |

| Turmeric Ethanol Extract (non-roasting) | DPPH | 4.424 ± 0.123 | [9] |

| Myrtus communis L. Leaf Extract | ABTS | - | [10] |

| Laurus azorica EtOH Extract | ABTS | 6.78 | [6] |

| Gymnanthes lucida Ethyl Acetate Fraction | ABTS | - | [7] |

| Turmeric Ethanol Extract (non-roasting) | ABTS | 3.514 ± 0.052 | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives and related flavonoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

| Compound | Cell Line | IC50 (µM) | Reference |

| Quercetin | RAW 264.7 | 12.0 | [13] |

| Apigenin | RAW 264.7 | 17.8 | [13] |

| Luteolin | RAW 264.7 | 7.6 | [13] |

| (2R,3R)-dihydrokaempferol | RAW 264.7 | 3.4 | [11] |

| Apigenin | RAW 264.7 | 3.0 | [11] |

| Lucidumin A | RAW 264.7 | 8.06 ± 0.51 | [12] |

| Lucidumin B | RAW 264.7 | 10.98 ± 0.15 | [12] |

| Amestolkolide B | RAW 264.7 | 1600 ± 100 | [12] |

Experimental Protocols

Chemical Synthesis of Myricetin-3-O-glycoside (A General Protocol)

This protocol is a generalized procedure based on the Koenigs-Knorr reaction and the synthesis of myricetin derivatives.[1][3][4][5]

Step 1: Synthesis of Myricetin (Aglycone) [3]

-

Starting Material: Phloroglucinol.

-

Reaction Steps: A three-step synthesis is performed as described by Gu et al. (2025), involving protection of hydroxyl groups, condensation with a suitable benzaldehyde derivative, and subsequent deprotection to yield myricetin.

-

Purification: The product is purified by recrystallization, avoiding the need for column chromatography.

Step 2: Glycosylation of Myricetin (Koenigs-Knorr Reaction) [1]

-

Reactants: Myricetin (aglycone), per-O-acetylated glycosyl bromide (e.g., acetobromoglucose), and a promoter (e.g., silver carbonate or silver oxide).

-

Solvent: A suitable solvent such as quinoline/benzene mixture or acetonitrile.

-

Procedure: a. Dissolve myricetin in the chosen solvent. b. Add the promoter (e.g., silver carbonate). c. Add the per-O-acetylated glycosyl bromide dropwise to the mixture under stirring. d. The reaction is typically carried out at room temperature or with gentle heating. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the silver salts. g. Evaporate the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection

-

Reagent: Sodium methoxide in methanol.

-

Procedure: a. Dissolve the acetylated myricetin glycoside in dry methanol. b. Add a catalytic amount of sodium methoxide. c. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC). d. Neutralize the reaction with an acidic resin. e. Filter the resin and evaporate the solvent to obtain the final this compound derivative.

Antifungal Susceptibility Testing

This protocol outlines a general workflow for determining the antifungal activity of this compound derivatives using the broth microdilution method.[14][15][16]

-

Inoculum Preparation: a. Culture the fungal strain on a suitable agar medium to obtain sporulation. b. Prepare a spore suspension in sterile saline or broth. c. Adjust the spore concentration to a standard density (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer.

-

Broth Microdilution Assay: a. Serially dilute the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). b. Add the standardized fungal inoculum to each well. c. Include positive (antifungal drug, e.g., fluconazole) and negative (no compound) controls. d. Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. b. Read the results visually or using a microplate reader.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways.

PI3K/Akt and MAPK Signaling Pathways

Myricetin has been shown to protect cells against oxidative stress-induced apoptosis by regulating the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] Flavonoids can influence these pathways, which are crucial for cell growth, proliferation, and survival.[17][18][19] Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of the MAPK pathway through a feedback loop.[20]

Caption: PI3K/Akt and MAPK signaling pathways modulated by this compound derivatives.

Inhibition of Succinate Dehydrogenase (SDH)

Some myricetin derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[21] Inhibition of SDH can lead to an accumulation of succinate, which can have various downstream effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and alterations in cellular metabolism.[22]

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and efficient synthesis of myricetin: a scalable approach [jcps.bjmu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aditum.org [aditum.org]

- 13. japsonline.com [japsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. db-thueringen.de [db-thueringen.de]

- 18. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 20. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Myricoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Myricoside, a phenylpropanoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone Moiety | |||

| 7 | 2.80 | m | |

| 8 | 4.02 | m | |

| 9 | 1.25 | d | 6.0 |

| 1' | 6.75 | d | 8.0 |

| 2' | 7.04 | d | 2.0 |

| 5' | 6.75 | d | 8.0 |

| 6' | 6.90 | dd | 8.0, 2.0 |

| Caffeoyl Moiety | |||

| 2'' | 6.25 | d | 16.0 |

| 3'' | 7.55 | d | 16.0 |

| 1''' | 7.05 | d | 2.0 |

| 2''' | 6.78 | d | 8.0 |

| 6''' | 6.95 | dd | 8.0, 2.0 |

| Rhamnose Moiety | |||

| 1'''' | 5.15 | br s | |

| 5'''' | 3.60 | m | |

| 6'''' | 1.15 | d | 6.0 |

| Glucose Moiety | |||

| 1''''' | 4.35 | d | 8.0 |

Table 2: ¹³C NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ) ppm |

| Aglycone Moiety | |

| 7 | 36.5 |

| 8 | 72.1 |

| 9 | 19.4 |

| 1' | 131.8 |

| 2' | 114.5 |

| 3' | 145.9 |

| 4' | 144.3 |

| 5' | 115.8 |

| 6' | 120.2 |

| Caffeoyl Moiety | |

| 1'' | 127.0 |

| 2'' | 115.2 |

| 3'' | 146.5 |

| 4'' | 149.0 |

| 5'' | 116.1 |

| 6'' | 122.5 |

| 7'' | 168.2 |

| Rhamnose Moiety | |

| 1''' | 102.5 |

| 2''' | 72.3 |

| 3''' | 72.0 |

| 4''' | 73.9 |

| 5''' | 70.4 |

| 6''' | 18.2 |

| Glucose Moiety | |

| 1'''' | 104.8 |

| 2'''' | 75.9 |

| 3'''' | 78.1 |

| 4'''' | 71.8 |

| 5'''' | 78.7 |

| 6'''' | 62.9 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretching (hydroxyl groups) |

| 1705 | C=O stretching (ester) |

| 1630 | C=C stretching (aromatic and olefinic) |

| 1600, 1515 | Aromatic ring vibrations |

| 1265, 1160 | C-O stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M+H]⁺ | 757 |

| [M+Na]⁺ | 779 |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

NMR Spectroscopy

-

Instrumentation: Bruker AM-400 spectrometer.

-

Solvent: Deuterated methanol (CD₃OD).

-

¹H NMR: Recorded at 400 MHz. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Recorded at 100 MHz. Chemical shifts are reported in ppm relative to TMS.

IR Spectroscopy

-

Instrumentation: Perkin-Elmer 783 spectrophotometer.

-

Sample Preparation: KBr pellet.

-

Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry

-

Instrumentation: Kratos MS-50 mass spectrometer.

-

Ionization Method: Fast Atom Bombardment (FAB).

-

Matrix: Glycerol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a reference for their own studies and to further explore the chemical and biological properties of this compound.

In Vitro Mechanism of Action of Myricetin and its Glycosides: A Technical Guide

Introduction

Myricetin is a naturally occurring flavonol, a subclass of flavonoids, found in various fruits, vegetables, teas, and medicinal herbs. It is often found in glycosidic forms, such as myricitrin (myricetin-3-O-rhamnoside) and myricetin-3-O-galactoside. While the term "Myricoside" can refer to a specific phenylpropanoid glycoside, the vast majority of in vitro mechanistic studies have focused on myricetin and its common flavonoid glycosides. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of myricetin and its related glycosides, with a focus on its antioxidant, anti-inflammatory, and apoptosis-inducing activities.

Core Mechanisms of Action

Myricetin and its glycosides exert their biological effects through multiple in vitro mechanisms, primarily centered around their potent antioxidant and enzyme-inhibitory activities. These foundational activities underpin their observed anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.

Antioxidant Activity and Radical Scavenging

Myricetin is a powerful antioxidant capable of neutralizing a variety of reactive oxygen species (ROS). This activity is central to its protective effects against oxidative stress-induced cellular damage.

Direct Radical Scavenging

Myricetin's structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. In vitro assays consistently demonstrate its efficacy in scavenging various radicals.

Data Presentation: Antioxidant Activity of Myricetin and its Glycosides

| Assay Type | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Myricetin | 1.89 ± 0.33 µg/mL | [1] |

| DPPH Radical Scavenging | Myricitrin (Myricetin-3-O-rhamnoside) | 1.4 µg/mL | [2] |

| ABTS Radical Scavenging | Myricetin | 1.03 ± 0.25 µg/mL | [1] |

| Lipid Peroxidation Inhibition | Myricetin-3-O-galactoside | 160 µg/mL | [2] |

| Lipid Peroxidation Inhibition | Myricetin-3-O-rhamnoside | 220 µg/mL | [2] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

A stock solution of DPPH (e.g., 80 µg/mL in methanol) is prepared.[1]

-

Various concentrations of the test compound (e.g., myricetin) are mixed with the DPPH solution in a 96-well plate.[1]

-

The mixture is incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[1]

-

The absorbance is measured at a specific wavelength (e.g., 514 nm or 517 nm) using a microplate reader.[1][3]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.[3]

-

The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined from a dose-response curve.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation.

-

The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.[3]

-

The ABTS radical solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.[3]

-

Different concentrations of the test compound are added to the ABTS radical solution.[3]

-

After a short incubation period (e.g., 6-7 minutes), the absorbance is measured at 734 nm.[3][4]

-

The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[3]

Enzyme Inhibition

Myricetin and its derivatives have been shown to inhibit several key enzymes involved in pathological processes, including xanthine oxidase, which is implicated in gout and oxidative stress.

Xanthine Oxidase Inhibition

Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a process that also generates superoxide radicals. Myricetin acts as an inhibitor of this enzyme.

Data Presentation: Xanthine Oxidase Inhibition

| Compound | Concentration | % Inhibition | Reference |

| Myricetin-3-O-galactoside | 100 µg/mL | 57% | [2] |

| Myricetin-3-O-rhamnoside | 100 µg/mL | 59% | [2] |

| Myricetin | IC50 = 22 ± 0.64 µg/mL | 50% | [5] |

Experimental Protocol

Xanthine Oxidase Inhibition Assay This assay measures the reduction in uric acid formation in the presence of an inhibitor.

-

The assay mixture typically contains a phosphate buffer (e.g., pH 7.5 or 7.8), the test compound at various concentrations, and the substrate, xanthine (e.g., 75 µM).[5][6]

-

The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C).[6][7]

-

The reaction is initiated by adding a solution of xanthine oxidase (e.g., 0.1 U/mL).[5][7]

-

The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 290 nm or 295 nm over time.[6][7]

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

Modulation of Inflammatory Signaling Pathways

Myricetin exhibits significant anti-inflammatory properties by modulating key signaling pathways, most notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Myricetin has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[8]

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Myricoside and its Aglycone, Myricetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricoside, a glycoside of myricetin, and its aglycone myricetin are naturally occurring flavonoids found in various plants, fruits, and beverages. These compounds have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the screening protocols and mechanistic insights into the key biological activities of myricetin and its glycosides, collectively referred to here as myricetin derivatives. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in natural product-based drug discovery and development.

This guide details the experimental methodologies for evaluating the anti-inflammatory, antioxidant, anticancer, and neuroprotective effects of myricetin derivatives. It also elucidates the key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using diagrams to enhance comprehension.

Biological Activity Screening: A General Workflow

The process of screening natural products like myricetin derivatives for biological activity follows a systematic workflow. This workflow typically begins with the preparation of extracts from the natural source, followed by a series of in vitro and in vivo assays to identify and characterize the bioactive compounds.

Anti-inflammatory Activity

Myricetin and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound | Model System | Target/Assay | Concentration/Dose | Observed Effect | Reference |

| Myricetin 3-O-β-d-galactopyranoside (M3G) | UVA-irradiated HaCaT keratinocytes | COX-2 | 25 µM | 51.7% decrease | [1] |

| Myricetin 3-O-β-d-galactopyranoside (M3G) | UVA-irradiated HaCaT keratinocytes | iNOS | 25 µM | 55.9% decrease | [1] |

| Myricetin 3-O-β-d-galactopyranoside (M3G) | UVA-irradiated HaCaT keratinocytes | TNF-α | 25 µM | 66.6% decrease | [1] |

| Myricetin 3-O-β-d-galactopyranoside (M3G) | UVA-irradiated HaCaT keratinocytes | IL-1β | 25 µM | 52.6% decrease | [1] |

| Myricetin 3-O-β-d-galactopyranoside (M3G) | UVA-irradiated HaCaT keratinocytes | IL-6 | 25 µM | 81.3% decrease | [1] |

| Myricetin | Carrageenan-induced paw edema in rats | Paw Edema | - | Significant inhibition | [2] |

| Myricetin | Xylene-induced ear edema in mice | Ear Edema | - | Significant inhibition | [2] |

| Myricetin-3-O-beta-D-glucuronide (MGL) | Carrageenan-induced rat paw edema | Paw Edema | ED50: 15 µg/kg (p.o.) | Marked and dose-dependent anti-inflammatory effect | [3] |

Experimental Protocols

2.2.1. In Vitro Anti-inflammatory Assay in Cell Culture

This protocol is based on the methodology used to assess the anti-inflammatory effects of Myricetin 3-O-β-d-galactopyranoside (M3G) in UVA-irradiated human keratinocytes (HaCaT).

-

Cell Culture and Treatment:

-

Culture HaCaT keratinocytes in appropriate media and conditions until they reach 80-90% confluency.

-

Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

-

UVA Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Expose the cells to a specific dose of UVA radiation (e.g., 10 J/cm²).

-

-

Post-Irradiation Incubation:

-

Add fresh media containing the test compound and incubate for a further period (e.g., 24 hours).

-

-

Analysis of Inflammatory Markers:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription to synthesize cDNA. Use specific primers for inflammatory genes (e.g., COX-2, iNOS, TNF-α, IL-1β, IL-6) to quantify their mRNA expression levels.

-

Western Blot: Lyse the cells and quantify protein concentrations. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against inflammatory proteins (e.g., COX-2, iNOS) and a loading control (e.g., GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA): Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

Signaling Pathways in Anti-inflammatory Action

Myricetin exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.

2.3.1. NF-κB Signaling Pathway

2.3.2. MAPK Signaling Pathway

Antioxidant Activity

Myricetin derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

Quantitative Data for Antioxidant Activity

| Compound | Assay | IC50/EC50 | Reference |

| Myricetin | DPPH Radical Scavenging | 4.68 µg/mL | [4] |

| Myricetin | ABTS Radical Scavenging | 16.78 µg/mL | [4] |

| Myricetin | H2O2 Scavenging | 133.32 µg/mL | [4] |

| Myricetin | NO Scavenging | 19.70 µg/mL | [4] |

Experimental Protocols

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a common method for assessing the free radical scavenging activity of a compound.[5][6]

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.

-

Anticancer Activity

Myricetin has been shown to exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 | Observed Effect | Reference |

| Myricetin | HeLa (Cervical Cancer) | MTT Assay | 22.70 µg/mL | High cytotoxic activity | [7] |

| Myricetin | T47D (Breast Cancer) | MTT Assay | 51.43 µg/mL | High cytotoxic activity | [7] |

| Myricetin | SMMC-7721 (Hepatocellular Carcinoma) | Cell Proliferation | < 163.9 µM (48h) | Significant inhibition of proliferation | [8] |

| Myricetin | Hep3B (Hepatocellular Carcinoma) | Cell Proliferation | < 163.9 µM (48h) | Significant inhibition of proliferation | [8] |

| Myricetin Derivative (6d) | MDA-MB-231 (Breast Cancer) | Anticancer Activity | - | High activity | [9] |

Experimental Protocols

4.2.1. Cell Viability (MTT) Assay

This assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound (this compound) for different time intervals (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Signaling Pathways in Anticancer Action

Myricetin's anticancer effects are mediated through the modulation of signaling pathways like PI3K/Akt, which are crucial for cell survival and proliferation.

4.3.1. PI3K/Akt Signaling Pathway

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.maranatha.edu [repository.maranatha.edu]

- 5. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel myricetin derivatives: Design, synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Myricoside: A Technical Guide for Researchers

An In-depth Review of the Pharmacological Effects, Experimental Methodologies, and Associated Signaling Pathways of Myricoside and its Aglycone, Myricetin.

Note to the Reader: The available body of scientific literature on this compound is limited. Consequently, this guide primarily focuses on the pharmacological activities of its aglycone, myricetin. It is widely understood that glycosides like this compound are often hydrolyzed to their aglycone forms in vivo to exert their biological effects. Therefore, the pharmacological data presented for myricetin is considered highly relevant to the potential therapeutic applications of this compound.

Introduction

This compound is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their broad spectrum of pharmacological activities. This compound, upon hydrolysis, yields myricetin and a sugar moiety. Myricetin, a well-studied flavonol, has demonstrated potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological effects of myricetin, with the inference that these activities are representative of this compound's potential. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and a visual representation of the key signaling pathways involved.

Pharmacological Effects

Anti-inflammatory Activity

Myricetin has been shown to exert significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes in various cell models.[1][2][3][4]

Quantitative Data on Anti-inflammatory Effects of Myricetin:

| Cell Line | Treatment | Effect | Concentration | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + Myricetin | Inhibition of Nitric Oxide (NO) production | 50 µM | [4] |

| RAW 264.7 Macrophages | LPS + Myricetin | Inhibition of iNOS protein expression | 25 µM | [4] |

| RAW 264.7 Macrophages | LPS + Myricetin | Inhibition of COX-2 protein expression | 25 µM | [4] |

| RAW 264.7 Macrophages | LPS + Myricetin | Inhibition of TNF-α expression | 50 µM | [4] |

| RAW 264.7 Macrophages | LPS + Myricetin | Inhibition of IL-1β expression | 50 µM | [4] |

| RAW 264.7 Macrophages | LPS + Myricetin | Inhibition of IL-6 expression | 50 µM | [4] |

| RAW 264.7 Macrophages | LPS + Myricetin | Inhibition of Prostaglandin E2 (PGE2) | 50 µM | [4] |

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[4]

-

Treatment: Cells are pre-treated with various concentrations of myricetin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for a further 24 hours.[3]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

-

Western Blot Analysis: The expression levels of inflammatory proteins such as iNOS and COX-2, and the phosphorylation status of key signaling proteins (e.g., NF-κB p65, IκBα, p38, ERK, JNK) are determined by Western blotting.[1][2]

Antioxidant Activity

Myricetin is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[5][6]

Quantitative Data on Antioxidant Effects of Myricetin:

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Myricetin | 4.68 µg/mL | [6] |

| DPPH Radical Scavenging | Green Tea Extract | 24.00 µg/mL | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[5]

-

Reaction Mixture: Different concentrations of myricetin are added to the DPPH solution.[5]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[7]

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.[8] The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Neuroprotective Effects

Myricetin has demonstrated neuroprotective properties in various experimental models of neurodegenerative diseases and neuronal injury.[9][10][11]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM, supplemented with FBS and antibiotics.[12]

-

Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with agents like β-amyloid oligomers, rotenone, or by subjecting them to oxygen-glucose deprivation (OGD).[10][11][12]

-

Myricetin Treatment: Cells are pre-treated with different concentrations of myricetin for a specific duration before or during the induction of neurotoxicity.[12]

-

Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

-

Measurement of Oxidative Stress and Apoptosis: Markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3 activity) are measured using fluorescent probes and specific assay kits.[11][12]

Hepatoprotective Effects

Myricetin has shown protective effects against liver injury induced by various toxins in animal models.[14][15][16][17]

Experimental Protocol: CCl4-Induced Hepatotoxicity in Mice

-

Animal Model: Male mice (e.g., BALB/c) are used.[15]

-

Myricetin Administration: Mice are pre-treated with myricetin orally for a set period (e.g., 7 days).[15]

-

Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.[14][15]

-

Sample Collection: After a specific time post-CCl4 injection (e.g., 24 hours), blood and liver tissues are collected.[15]

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.[15]

-

Histopathological Examination: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of liver damage.[16]

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and activities of antioxidant enzymes (e.g., superoxide dismutase, catalase) in the liver homogenates are determined.[17]

Anticancer Activity

Myricetin exhibits anticancer properties by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis in various cancer cell lines.[13][18][19][20][21]

Quantitative Data on Anticancer Effects of Myricetin:

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MCF-7 | Breast Cancer | 54 µM | 24 h | [13][18] |

| HCT116 | Colorectal Cancer | ~80 µM | 48 h | [20][21] |

Experimental Protocol: MTT Assay for Cancer Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to attach overnight.[13][21]

-

Myricetin Treatment: Cells are treated with various concentrations of myricetin for different time periods (e.g., 24, 48, 72 hours).[13][21]

-

MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution like dimethyl sulfoxide (DMSO).[13]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways

The pharmacological effects of myricetin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Myricetin has been shown to inhibit the activation of NF-κB.[1][2]

References

- 1. scispace.com [scispace.com]

- 2. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]

- 6. repository.maranatha.edu [repository.maranatha.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Myricetin prevents high molecular weight Aβ1-42 oligomer-induced neurotoxicity through antioxidant effects in cell membranes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant activity and hepatoprotective effect of 10 medicinal herbs on CCl4-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The protective effects of myricetin against acute liver failure via inhibiting inflammation and regulating oxidative stress via Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. archives.ijper.org [archives.ijper.org]

- 20. Antitumour Activity of Muricatacin Isomers and its Derivatives in Human Colorectal Carcinoma Cell HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Myricoside Extraction and Isolation from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricoside is a naturally occurring flavonoid glycoside, a derivative of the flavonol myricetin. It is found in various plant species, notably in the fruits and leaves of the Myrica genus, such as Myrica rubra (Chinese bayberry) and Myrica cerifera (wax myrtle). This compound and related myricetin glycosides have garnered significant interest due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. These biological effects are largely attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction and isolation of this compound from plant material, along with an overview of the relevant signaling pathways.

Data Presentation

The following table summarizes quantitative data related to the extraction and potential yield of this compound and related compounds from plant sources.

| Plant Material | Compound | Extraction Method | Solvent System | Key Parameters | Yield | Reference |

| Myrica rubra pomace | Total Polyphenols | Ultrasonic-assisted extraction | 53% aqueous ethanol | 60°C, 57 min, 270 W, 1:34 solid-to-liquid ratio | 24.37 mg/g | N/A |

| Myrica rubra leaves | Prodelphinidins | Maceration | 70% aqueous acetone | Room temperature, 15 min (repeated 3 times) | 117.3 ± 5.1 mg/g | N/A |

| Myrica esculenta leaves | Myricetin | Maceration followed by column chromatography | Acetone (extraction); Hexane, Chloroform, Ethanol, Methanol (chromatography) | 3 days maceration | 10.5% (of crude extract) | |

| Myrica sp. (bayberry) leaves | Myricetin deoxyhexoside | Not specified | Not specified | Not specified | 535.4–853.0 mg/100 g | [1] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Myrica rubra Fruit Pomace

This protocol is optimized for the extraction of polyphenols, including this compound, from the pomace of Myrica rubra.

Materials and Equipment:

-

Dried and powdered Myrica rubra pomace

-

53% aqueous ethanol

-

Ultrasonic water bath (e.g., KQ-400KDB)

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of dried, powdered Myrica rubra pomace.

-

Add the 53% aqueous ethanol solution at a solid-to-liquid ratio of 1:34 (g/mL).

-

Place the mixture in an ultrasonic water bath set to 270 W and 60°C.

-

Sonicate for 57 minutes.

-

After sonication, centrifuge the mixture to pellet the solid material.

-

Decant and collect the supernatant.

-

The supernatant can be concentrated using a rotary evaporator to remove the ethanol. The resulting aqueous extract contains this compound and other polyphenols.

Protocol 2: Maceration and Column Chromatography for Isolation of this compound

This protocol is adapted from a method for isolating myricetin and can be used for the purification of this compound, which is more polar.

Part A: Maceration (Extraction)

-

Weigh 250 g of finely powdered, dried plant material (e.g., Myrica leaves).

-

Place the powder in a 1000 mL beaker and add 800 mL of acetone.

-

Stir the mixture and cover the beaker with aluminum foil to prevent evaporation.

-

Allow the mixture to macerate for 3 days with periodic stirring.

-

After 3 days, filter the mixture using suction filtration to separate the extract from the solid plant material.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude acetone extract.

Part B: Column Chromatography (Isolation)

-

Prepare a silica gel column (100-200 mesh).

-

Dissolve 10 g of the crude acetone extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity. Start with 100% hexane.

-

Gradually increase the polarity by introducing chloroform, followed by increasing ratios of ethanol and methanol in chloroform. A suggested gradient is:

-

100% Hexane

-

Hexane:Chloroform mixtures

-

100% Chloroform

-

Chloroform:Ethanol (e.g., 90:10, 80:20, 70:30, 50:50)

-

Chloroform:Methanol (e.g., 90:10, 80:20, 70:30, 50:50)

-

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 1:1).

-

Combine fractions that show similar TLC profiles corresponding to the desired this compound spot.

-

Evaporate the solvent from the combined fractions to obtain the isolated this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

For higher purity, the fractions obtained from column chromatography can be further purified using preparative HPLC.

Instrumentation and Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape).

-

Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 360 nm).

-

Flow Rate: Dependent on the column dimensions.

Procedure:

-

Dissolve the partially purified this compound fraction in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run a gradient elution to separate the components.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for this compound extraction and isolation.

Signaling Pathways

This compound, as a myricetin glycoside, is expected to exert its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

1. NF-κB Signaling Pathway (Anti-inflammatory Action)

Myricetin glycosides can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.

References

Application Note & Protocol: Quantification of Myricoside using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Myricoside in various sample matrices using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound, a flavonoid glycoside, is a natural compound found in various medicinal plants. It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like this compound in complex mixtures.[1][2]

This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, meeting the validation requirements of the International Council for Harmonisation (ICH) guidelines.[3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The chromatographic conditions outlined in Table 1 are recommended as a starting point and may require optimization for specific matrices.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient HPLC System with Degasser, Autosampler, and Column Oven |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 350 nm (based on typical flavonoid spectra) |

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 60 | 40 |

| 25.0 | 40 | 60 |

| 30.0 | 90 | 10 |

| 35.0 | 90 | 10 |

Standards and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water

Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix (e.g., leaves). The efficiency of the extraction may need to be optimized for different sample types.

-

Drying and Grinding: Dry the plant material at 40-50 °C to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Allow the mixture to stand for 1 hour.

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components and degradation products. Peak purity should be confirmed using a PDA detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Range | The range for which the method is linear, accurate, and precise. |

| Accuracy (% Recovery) | 80% - 120% of the known added amount. |

| Precision (% RSD) | - Repeatability (Intra-day): ≤ 2%- Intermediate Precision (Inter-day): ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). |

Data Presentation

The quantitative data obtained from the method validation should be summarized for easy comparison.

Table 4: Summary of Quantitative Validation Data (Example)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |